

Application Notes and Protocols for In Vivo Studies of MYF-01-37

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of MYF-01-37, a covalent inhibitor of the TEAD transcription factor. By targeting Cys380 on TEAD, MYF-01-37 disrupts the interaction between TEAD and its co-activator YAP, a key downstream effector of the Hippo signaling pathway.[1][2][3][4][5] The following protocols are designed to assess the anti-tumor efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties of MYF-01-37 in preclinical cancer models.

Overview of MYF-01-37

- Mechanism of Action: MYF-01-37 is a covalent inhibitor that targets the conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD transcription factors.
 [1][2] This covalent modification prevents the interaction between TEAD and the transcriptional co-activator YAP, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[1][3][4]
- Therapeutic Rationale: The Hippo signaling pathway is a critical regulator of organ size and
 tissue homeostasis, and its dysregulation is implicated in the development and progression
 of various cancers. By inhibiting the YAP-TEAD-mediated transcription, MYF-01-37 presents
 a promising therapeutic strategy for cancers with a defective Hippo pathway.
- Preclinical In Vivo Context: While MYF-01-37 has demonstrated utility in blunting transcriptional adaptation in mutant EGFR-dependent NSCLC cells, it is considered a





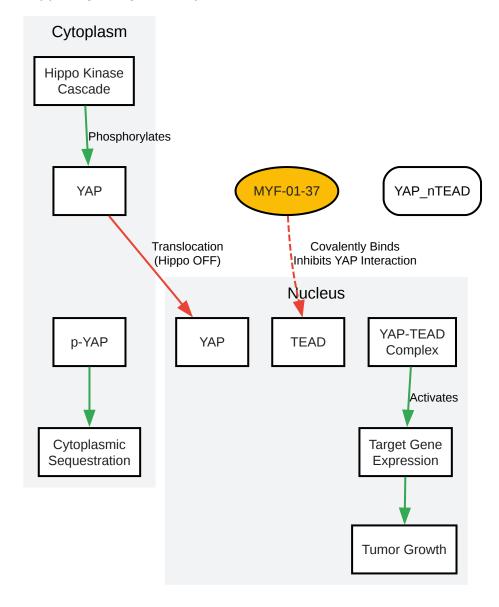


suboptimal chemical probe with poor pharmacokinetic properties.[6][7] Nevertheless, in vivo studies using cell-derived xenograft (CDX) models, such as the NCI-H226 model, have been conducted.[6][7] Further optimization of **MYF-01-37** has led to the development of more potent and in vivo-compatible compounds like MYF-03-176.[6][7]

Signaling Pathway

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional coactivator YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus. In cancer cells with a dysregulated Hippo pathway, YAP remains unphosphorylated and translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote tumor growth. MYF-01-37 covalently binds to TEAD, preventing the formation of the YAP-TEAD complex and thereby inhibiting its transcriptional activity.





Hippo Signaling Pathway and MYF-01-37 Mechanism of Action

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Hippo Pathway and MYF-01-37 Action

Experimental Protocols In Vivo Efficacy Study in a Cell-Derived Xenograft (CDX) Model

This protocol describes the evaluation of the anti-tumor activity of **MYF-01-37** in an immunodeficient mouse model bearing human cancer cell line-derived tumors.



Experimental Workflow:

In Vivo Efficacy Study Workflow 1. Cell Culture (e.g., NCI-H226) 2. Subcutaneous Implantation 3. Tumor Growth Monitoring 4. Randomization 5. Treatment Initiation (Vehicle or MYF-01-37) 6. Tumor & Body Weight Monitoring 7. Study Endpoint 8. Tissue Collection & Analysis

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